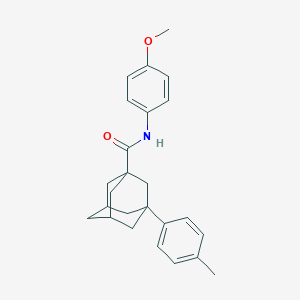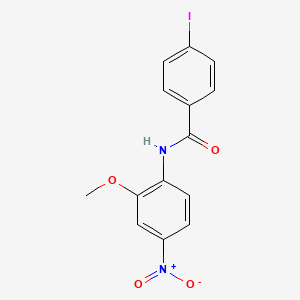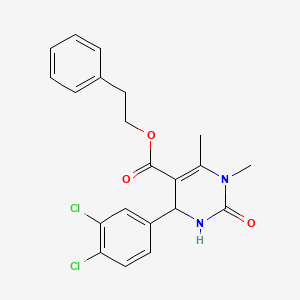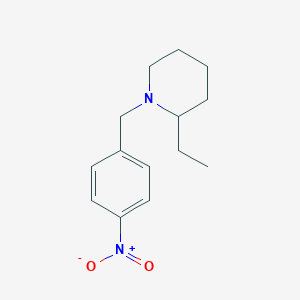![molecular formula C23H18Cl2N2O2 B4956010 2-(2,4-dichlorophenyl)-3-[2-(4-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B4956010.png)
2-(2,4-dichlorophenyl)-3-[2-(4-methylphenoxy)ethyl]-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dichlorophenyl)-3-[2-(4-methylphenoxy)ethyl]-4(3H)-quinazolinone is a synthetic compound that belongs to the class of quinazolinone derivatives. It has been extensively studied for its potential use in various scientific research applications.
Mécanisme D'action
The mechanism of action of 2-(2,4-dichlorophenyl)-3-[2-(4-methylphenoxy)ethyl]-4(3H)-quinazolinone is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or proteins involved in various cellular processes.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of 2-(2,4-dichlorophenyl)-3-[2-(4-methylphenoxy)ethyl]-4(3H)-quinazolinone. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and bacteria, and reduce the accumulation of amyloid beta (a protein associated with Alzheimer's disease) in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2,4-dichlorophenyl)-3-[2-(4-methylphenoxy)ethyl]-4(3H)-quinazolinone in lab experiments is its broad range of potential applications. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in different experimental settings.
Orientations Futures
There are several future directions for research on 2-(2,4-dichlorophenyl)-3-[2-(4-methylphenoxy)ethyl]-4(3H)-quinazolinone. These include further investigation of its mechanism of action, optimization of its use in different experimental settings, and development of new derivatives with improved properties.
In conclusion, 2-(2,4-dichlorophenyl)-3-[2-(4-methylphenoxy)ethyl]-4(3H)-quinazolinone is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. Although its mechanism of action is not fully understood, it has been shown to exhibit anticancer, antifungal, and antibacterial activities, and has potential use in the treatment of Alzheimer's and Parkinson's diseases. Further research is needed to fully understand its mechanism of action and optimize its use in different experimental settings.
Méthodes De Synthèse
The synthesis of 2-(2,4-dichlorophenyl)-3-[2-(4-methylphenoxy)ethyl]-4(3H)-quinazolinone involves the condensation of 2,4-dichloroaniline and 2-(4-methylphenoxy)ethylamine in the presence of acetic acid and acetic anhydride. The resulting product is then treated with sodium hydroxide to obtain the final compound.
Applications De Recherche Scientifique
2-(2,4-dichlorophenyl)-3-[2-(4-methylphenoxy)ethyl]-4(3H)-quinazolinone has been extensively studied for its potential use in various scientific research applications. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. In addition, it has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-(2,4-dichlorophenyl)-3-[2-(4-methylphenoxy)ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N2O2/c1-15-6-9-17(10-7-15)29-13-12-27-22(18-11-8-16(24)14-20(18)25)26-21-5-3-2-4-19(21)23(27)28/h2-11,14H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKYGHMHKFOJMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C(=NC3=CC=CC=C3C2=O)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-4-({1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B4955927.png)
![N-[2-(5-methyl-2-thienyl)ethyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B4955934.png)

![N-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B4955947.png)


![4-[3-(1H-pyrazol-3-yl)phenyl]-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B4955963.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-(2-phenylethyl)glycinamide](/img/structure/B4955989.png)
![1-(2-fluorophenyl)-4-{1-[(5-methyl-2-thienyl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B4955992.png)
![3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-[(2-phenylethyl)thio]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4956000.png)
![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-(3-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4956007.png)


![[1'-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanol](/img/structure/B4956028.png)